ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyacetyl group, and a thienopyridazine core
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S/c1-3-27-18(25)15-12-9-28-16(20-13(23)8-26-2)14(12)17(24)22(21-15)11-6-4-10(19)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKKHYLPAKVLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridazinethione Precursors
The thieno[3,4-d]pyridazine core is often synthesized via cyclization of pyridazinethione derivatives. For example, pyridazinothione intermediates react with chloroacetamide in sodium ethoxide to form thieno[2,3-c]pyridazine derivatives. Adapting this method, the target compound’s skeleton can be constructed by treating a substituted pyridazinethione with α-haloketones or α-haloamides under basic conditions.
Reaction Example:
A pyridazinethione derivative (1 mmol) reacts with chloroacetamide (1.2 mmol) in refluxing sodium ethoxide (10% w/v) for 6 hours. Cyclization in ethanolic KOH (10%) yields the thieno-pyridazine core, confirmed via IR spectra showing C=O (1720 cm⁻¹) and S–C (690 cm⁻¹) stretches.
Functionalization at Position 5: 2-Methoxyacetamido Attachment
Amidation of Amino Intermediates
The 2-methoxyacetamido group is introduced via amidation. A primary amine intermediate (e.g., 5-amino-thieno-pyridazine) reacts with 2-methoxyacetyl chloride in acetonitrile with triethylamine as a base.
Procedure:
5-Amino-thieno-pyridazine (1 mmol), 2-methoxyacetyl chloride (1.2 mmol), and Et₃N (1.5 mmol) in acetonitrile (10 mL) are stirred at 25°C for 2 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Esterification at Position 1: Ethyl Carboxylate Formation
Acid-Catalyzed Esterification
The ethyl carboxylate group is introduced by esterifying a carboxylic acid precursor with ethanol in acidic media. For instance, refluxing the acid with excess ethanol and H₂SO₄ (cat.) in toluene for 8 hours yields the ester.
Characterization:
- IR: 1725 cm⁻¹ (ester C=O)
- ¹H NMR: δ 4.35 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.39 (t, J = 7.1 Hz, 3H, CH₂CH₃).
Integrated Synthetic Pathway
Stepwise Assembly
- Core Formation: Cyclize pyridazinethione with chloroacetamide.
- 3-Substitution: Couple with 4-chlorophenyl via Pd catalysis.
- 5-Substitution: Amidate with 2-methoxyacetyl chloride.
- 1-Substitution: Esterify with ethanol/H₂SO₄.
Table 1: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Core | NaOEt, 6h reflux | 62 | IR, ¹H NMR |
| C3 | Pd(OAc)₂, Xantphos | 41 | HPLC-MS |
| C5 | 2-Methoxyacetyl chloride | 72 | ¹³C NMR |
| C1 | EtOH, H₂SO₄ | 85 | TGA, DSC |
Analytical Validation
Spectroscopic Data
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition above 220°C, confirming thermal robustness.
Chemical Reactions Analysis
ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives, such as:
Ethyl 3-(4-chlorophenyl)acrylate: This compound shares the chlorophenyl group but differs in its core structure and functional groups.
N- [2- (4- (4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound has a similar chlorophenyl group but differs in its overall structure and biological activity.
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and biological activities, particularly as a modulator of adenosine receptors.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, an ethyl ester functional group, a 4-chlorophenyl substituent at the 3-position, and a methoxyacetamido group at the 5-position. Its molecular formula is with a molecular weight of approximately 421.85 g/mol.
Research indicates that this compound acts primarily as an allosteric modulator of the human adenosine A1 receptor. It stabilizes the agonist-receptor-G protein ternary complexes, enhancing receptor activity in specific assays. This compound has shown potential as both an antagonist and an inverse agonist in various biological assays, indicating its multifaceted role in receptor modulation .
Pharmacological Properties
The compound has demonstrated various pharmacological activities, including:
- Antagonistic effects on adenosine receptors, which may be beneficial in conditions like cardiovascular diseases where adenosine signaling is crucial.
- Inverse agonism , suggesting potential therapeutic applications in disorders related to overactive adenosine signaling pathways.
Research Findings
Recent studies have focused on the interactions of this compound with adenosine receptors. The modulation of receptor activity through allosteric mechanisms has been shown to affect downstream signaling pathways such as ERK1/2 phosphorylation . These interactions highlight its potential as a therapeutic agent in conditions where adenosine signaling is implicated.
Case Studies
- Cardiovascular Applications : In vitro studies have indicated that compounds similar to this compound can modulate heart rate and myocardial contractility by influencing adenosine receptor activity.
- Neurological Disorders : Research suggests that this compound may have implications in treating neurological disorders due to its ability to modulate neurotransmitter release through adenosine receptor interaction.
Comparative Analysis
The following table summarizes the biological activities of related thienopyridazine compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | Contains methoxy group | Potential anti-inflammatory properties |
| Ethyl 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazine | Similar core structure | Anticancer activity |
| Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazine | Dimethoxy substitution | Antiviral properties |
This comparative analysis illustrates the diversity within the thieno[3,4-d]pyridazine class and underscores the unique combination of substituents found in this compound that may confer distinct biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. For example, cyclization of intermediates using Biginelli-like reactions (one-pot condensation of aldehydes, thioureas, and β-keto esters) is a common strategy for related thieno-pyridazine derivatives . Adjusting solvent polarity (e.g., ethanol vs. dioxane) and temperature (80–100°C) can optimize cyclization efficiency. The presence of electron-withdrawing groups (e.g., 4-chlorophenyl) may require extended reaction times to achieve >70% yields .
Q. How is the structural identity of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry, particularly for complex heterocycles. For example, SCXRD data for analogous compounds (e.g., ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate) revealed bond lengths of 1.46–1.52 Å for C–N bonds and 1.21 Å for carbonyl groups, consistent with resonance stabilization . Complementary techniques include H/C NMR (e.g., δ 1.3–1.5 ppm for ethyl ester protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Thieno-pyridazine derivatives are prone to hydrolysis of the ester and amide groups in humid environments. Accelerated stability studies (40°C/75% relative humidity) for similar compounds showed <5% degradation over 30 days when stored in amber vials with desiccants. Degradation products include free carboxylic acids (via ester hydrolysis) and primary amines (via acetamido cleavage), detectable via HPLC-MS .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation at the 5-position) impact biological activity, and what computational tools are used to predict SAR?
- Methodological Answer : Substitution at the 5-position (e.g., replacing 2-methoxyacetamido with bulkier groups) alters steric and electronic profiles, affecting target binding. Molecular docking studies (e.g., AutoDock Vina) on related pyrimidinones demonstrated that methoxy groups enhance hydrophobic interactions with enzyme pockets (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for unsubstituted analogs) . In vitro assays (e.g., kinase inhibition) should be paired with DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (e.g., HOMO-LUMO gaps) with activity .
Q. What catalytic strategies improve regioselectivity in the synthesis of thieno-pyridazine derivatives?
- Methodological Answer : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can enhance regioselectivity. For example, Pd(OAc)₂/Xantphos systems achieve >90% selectivity for the 3,4-dihydro-4-oxo configuration in related thieno[3,4-d]pyridazines by stabilizing transition states through π-π stacking . Solvent effects (e.g., DMF vs. THF) and ligand rigidity are critical for minimizing byproducts .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic phenomena (e.g., rotameric equilibria of the ethyl ester group). Variable-temperature NMR (VT-NMR) can identify such behavior: coalescence temperatures near −20°C indicate slow exchange between rotamers . For ambiguous NOESY correlations, SCXRD or synchrotron-based crystallography provides definitive spatial resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
